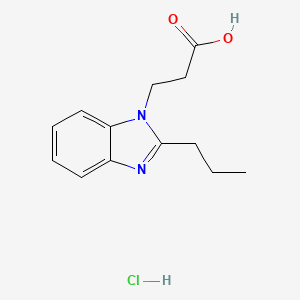

3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 2-propyl-1H-1,3-benzodiazole with propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound is primarily investigated for its pharmacological properties. Research indicates that it may exhibit:

- Anti-inflammatory Effects : Studies have suggested that benzodiazole derivatives can reduce inflammation markers, potentially offering therapeutic benefits in conditions like arthritis.

- Anticancer Properties : Preliminary studies show that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for anticancer drug development .

Neuropharmacology

Research into the neuropharmacological effects of benzodiazole derivatives highlights their potential as:

- Anxiolytics : Compounds in this class are being evaluated for their ability to modulate anxiety-related behaviors in animal models.

- Cognitive Enhancers : Some studies suggest that these compounds could enhance memory and learning processes, indicating their potential use in treating cognitive disorders .

Chemical Synthesis and Material Science

In addition to biological applications, 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is utilized in:

- Synthesis of Novel Compounds : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.

- Polymer Chemistry : Its derivatives may be incorporated into polymers to enhance material properties such as thermal stability and mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory cytokines in vitro. |

| Study B | Anticancer Activity | Showed inhibition of cell growth in various cancer cell lines at micromolar concentrations. |

| Study C | Cognitive Enhancement | Reported improved performance on memory tasks in rodent models treated with the compound. |

Wirkmechanismus

The mechanism of action of 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

- 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Biologische Aktivität

3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its effects and applications.

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 266.72 g/mol

- CAS Number : 1427379-95-0

The structure of the compound includes a benzodiazole moiety, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds within the benzodiazole class exhibit significant antimicrobial properties. A study focusing on related benzodiazole derivatives demonstrated promising activity against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Insecticidal Activity

A recent investigation into the larvicidal properties of 1,3-benzodioxole acids highlighted the potential of compounds similar to this compound in controlling mosquito populations, particularly Aedes aegypti, a vector for several viral diseases. The study reported LC50 values indicating effective larvicidal action, which could be attributed to the structural characteristics of the benzodiazole ring that enhance biological activity against insect pests .

Cytotoxicity and Safety Profile

In assessing the safety profile of related compounds, one study reported that certain benzodioxole derivatives exhibited low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM). This suggests a favorable safety margin for potential therapeutic applications . However, comprehensive toxicity studies specifically on this compound are necessary to establish its safety conclusively.

Case Study 1: Larvicidal Efficacy

In a controlled laboratory setting, researchers evaluated the larvicidal efficacy of various benzodiazole derivatives against Aedes aegypti larvae. The results indicated that compounds with specific substituents on the benzodiazole ring exhibited enhanced activity. For instance, one compound demonstrated an LC50 value of 28.9 μM after 24 hours of exposure, significantly lower than conventional insecticides like temephos . This case underscores the potential application of benzodiazole derivatives in vector control strategies.

Case Study 2: Antimicrobial Screening

Another study screened multiple benzodiazole derivatives for antimicrobial activity against clinical isolates of bacteria. The findings revealed that several compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. While specific data for this compound was not isolated in this study, the overall trend suggests that modifications to the benzodiazole structure can lead to enhanced antimicrobial potency.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H15ClN2O2 |

| Molecular Weight | 266.72 g/mol |

| CAS Number | 1427379-95-0 |

| Antimicrobial Activity | Promising against various strains |

| Insecticidal Activity | Effective against Aedes aegypti |

| Cytotoxicity | Low at concentrations up to 5200 μM |

Eigenschaften

IUPAC Name |

3-(2-propylbenzimidazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-5-12-14-10-6-3-4-7-11(10)15(12)9-8-13(16)17;/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDPXHNNRIJTNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.